Fmoc-Lys(Z)-OH

Vue d'ensemble

Description

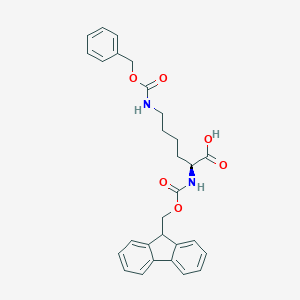

Fmoc-Lys(Z)-OH: is a derivative of lysine, an essential amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain amino group is protected by a benzyloxycarbonyl (Z) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal of the protecting groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Z)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Z group. The process begins with the reaction of lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys. The side chain amino group is then protected by reacting with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protecting group attachment .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Lys(Z)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using secondary amines such as piperidine, while the Z group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, catalytic hydrogenation or trifluoroacetic acid for Z removal.

Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), and other coupling reagents.

Major Products:

Deprotection: Lysine or partially protected lysine derivatives.

Coupling: Peptides with this compound incorporated into the sequence.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-Lys(Z)-OH is primarily employed in solid-phase peptide synthesis (SPPS), where it acts as a protected amino acid. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.

Case Study: Synthesis of D-Fructose-Derived Peptides

A study demonstrated the use of this compound in synthesizing d-fructose-derived peptides through SPPS. The reaction involved the coupling of this compound with other amino acids using HBTU as a coupling agent. The resulting peptides exhibited promising biological activities, showcasing the utility of this compound in creating functional peptide structures .

Inhibition Studies

Research has shown that this compound analogs can act as selective inhibitors of enzymes such as butyrylcholinesterase (BChE). The presence of the cationic lysine side chain is crucial for binding affinity and inhibition potency.

Data Table: Inhibition Potency of Fmoc-Amino Acids

| Fmoc-Amino Acid | K I (µM) |

|---|---|

| Fmoc-Leu-O | 115 ± 11 |

| Fmoc-Lys-O | 150 ± 10 |

| Fmoc-Ile-O | 194 ± 13 |

| Fmoc-Val-O | 313 ± 14 |

| Fmoc-Phe-O | 330 ± 15 |

| Fmoc-Tyr-O | 307 ± 13 |

| Fmoc-Trp-O | 193 ± 21 |

This table illustrates that this compound exhibits significant inhibition properties, making it a valuable tool for studying enzyme kinetics and developing therapeutic agents targeting cholinergic pathways .

Fluorescent Labeling in Peptide Constructs

This compound is also utilized in creating fluorescently labeled peptides for various applications, including bioimaging and biosensing.

Case Study: Triple-Helical Peptide Substrates

In a study focused on the preparation of triple-helical peptide substrates, Fmoc-Lys(5-Fam) was synthesized using microwave-assisted methods. The incorporation of fluorophores like carboxyfluorescein into peptide sequences allowed for effective monitoring of enzymatic activity against matrix metalloproteinases (MMPs). This application highlights the versatility of this compound derivatives in developing sensitive detection systems .

Orthogonal Protecting Groups for Peptide Synthesis

The development of new protecting groups compatible with Fmoc chemistry has expanded the utility of this compound in complex peptide synthesis.

Case Study: Use of Tetrazine-Labile Protecting Groups

Recent advancements introduced tetrazine-labile protecting groups that allow for selective deprotection under mild conditions. This innovation facilitates the synthesis of cyclic peptides and other complex structures while maintaining high yields and purity. The compatibility with standard SPPS protocols makes these new methodologies particularly attractive for researchers .

Mécanisme D'action

The mechanism of action of Fmoc-Lys(Z)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc and Z protecting groups prevent unwanted side reactions during peptide bond formation. Upon deprotection, the lysine residue can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Z)-OH but with a tert-butyloxycarbonyl (Boc) protecting group instead of Z.

Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) protecting group.

Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group.

Uniqueness: this compound is unique due to the stability and ease of removal of the Z protecting group, making it suitable for specific synthetic applications where other protecting groups may not be as effective .

Activité Biologique

Introduction

Fmoc-Lys(Z)-OH, or Fmoc-Lysine (Z)-hydrochloride, is a protected form of lysine that is widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amino group of lysine, allowing for the selective coupling of amino acids during solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group further protects the side chain amine of lysine, enhancing its stability and reactivity in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C21H24N2O4

- Molecular Weight : 368.43 g/mol

- CAS Number : 86060-82-4

The compound features a complex structure that includes both hydrophobic and hydrophilic regions, contributing to its biological activity.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and the subsequent properties of the peptides formed. Research indicates that peptides containing lysine residues exhibit various biological activities, including antimicrobial, immunomodulatory, and enzyme-inhibitory effects.

Antimicrobial Activity

Studies have shown that peptides synthesized with lysine residues can possess significant antimicrobial properties. For instance, cyclic peptides containing basic amino acids like lysine have been identified as having potent antibacterial activity against Gram-positive bacteria. A study highlighted that modifications at specific positions in cyclic peptides significantly influenced their antibacterial efficacy, with basic residues being crucial for activity .

Enzyme Inhibition

This compound has been utilized in the development of peptide inhibitors targeting specific enzymes. For example, a study focused on proprotein convertase subtilisin/kexin type 9 (PCSK9), where peptides incorporating Fmoc-Lys were effective in disrupting PCSK9-LDL receptor interactions, leading to increased LDL receptor levels and reduced LDL cholesterol . The structure-activity relationship indicated that the presence of lysine was essential for optimal binding and inhibition.

Case Studies

- PCSK9 Inhibition :

- Antimicrobial Peptides :

Synthesis and Modification

The synthesis of this compound involves standard solid-phase techniques where the Fmoc group is removed under basic conditions to allow for further peptide elongation. The Z group can be cleaved using hydrogenation methods or other selective deprotection strategies, allowing for the generation of active peptides with desired biological functions.

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Fmoc Deprotection | Piperidine in DMF | High |

| Z Cleavage | H2/Pd under acidic conditions | Moderate |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRULQRVJXQQPQH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388457 | |

| Record name | Fmoc-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-82-4 | |

| Record name | Fmoc-Lys(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(benzyl-oxycarbonyl)-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.